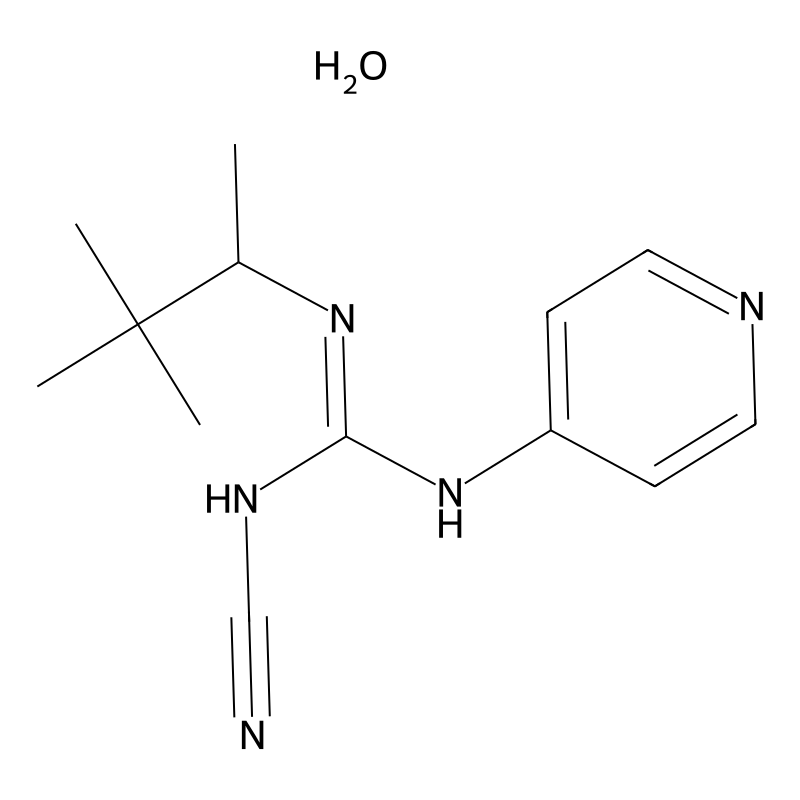Pinacidil monohydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Research Applications
Hypertension:
Pinacidil monohydrate has been studied in preclinical and clinical research for its potential in managing hypertension. Studies in animals, including rats and dogs, have demonstrated its effectiveness in lowering blood pressure []. However, clinical trials in humans have yielded mixed results, with some studies showing promising effects and others showing limited efficacy or safety concerns [].
Pinacidil monohydrate is a derivative of cyanoguanidine and is chemically represented as C₁₃H₂₁N₅O. It primarily functions by opening ATP-sensitive potassium channels, which results in the vasodilation of arterioles. This mechanism leads to a reduction in blood pressure and peripheral resistance, making it useful in treating conditions associated with hypertension and heart failure .
Pinacidil monohydrate acts as a K+ channel opener. It binds to ATP-sensitive potassium channels in vascular smooth muscle cells, leading to their opening []. This increased K+ efflux from the cells causes hyperpolarization of the cell membrane, ultimately resulting in relaxation of smooth muscle and peripheral vasodilation []. This vasodilation effect could potentially lower blood pressure.
- Potassium Channel Activation: The primary reaction involves the opening of ATP-sensitive potassium channels, which facilitates the efflux of potassium ions from cells. This action results in hyperpolarization of the cell membrane and subsequent relaxation of vascular smooth muscle .
- Vasodilation: The compound induces vasodilation through the release of nitric oxide or other vasodilatory substances, contributing to its antihypertensive effects .
The biological activity of pinacidil monohydrate is primarily characterized by its ability to:
- Reduce Blood Pressure: By promoting vasodilation, pinacidil effectively lowers systemic vascular resistance and blood pressure .
- Improve Blood Flow: Increased blood flow to various tissues can enhance oxygen delivery and nutrient supply, which is beneficial in conditions like ischemia .
- Fluid Retention: Its use may lead to fluid retention due to compensatory mechanisms triggered by vasodilation .
The synthesis of pinacidil monohydrate involves several steps:
- Condensation Reaction: The initial step includes the condensation of 4-isothiocyanotopyridine with 3,3-dimethyl-2-butanamine to form an intermediate thiourea.
- Formation of Carbodiimide: This intermediate is treated with triphenylphosphine and carbon tetrachloride in the presence of triethylamine to yield an unsymmetrical carbodiimide.
- Cyanamid Addition: Finally, cyanamid is added to form pinacidil .
Pinacidil monohydrate has several applications in clinical settings:
- Hypertension Treatment: It is primarily used as an antihypertensive agent due to its ability to lower blood pressure through vasodilation.
- Heart Failure Management: By improving blood flow and reducing cardiac workload, it can be beneficial in managing heart failure symptoms .
- Research Tool: Pinacidil is also utilized in research settings to study potassium channel physiology and related cardiovascular mechanisms .
Studies on pinacidil monohydrate have revealed important interactions:
- Drug Interactions: It may interact with other antihypertensive medications, leading to additive effects on blood pressure reduction. Careful monitoring is required when used concomitantly with diuretics or other vasodilators .
- Electrolyte Balance: Due to its effects on potassium channels, there may be implications for electrolyte balance, particularly potassium levels in the body .
Pinacidil monohydrate shares similarities with several other compounds that also act as potassium channel openers or antihypertensive agents. Here are some notable comparisons:
| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |
|---|---|---|---|
| Pinacidil Monohydrate | C₁₃H₂₁N₅O | Opens ATP-sensitive potassium channels | Effective for peripheral vasodilation |
| Minoxidil | C₁₄H₂₂N₄O | Opens ATP-sensitive potassium channels | Primarily used topically for hair growth |
| Nicorandil | C₁₄H₁₉N₅O₄ | Opens ATP-sensitive potassium channels | Has nitrate-like properties |
| Diazoxide | C₁₈H₂₂N₂O₅S | Opens ATP-sensitive potassium channels | Used mainly in acute hypertensive crises |
Pinacidil is unique among these compounds due to its specific action on peripheral arterioles and its dual role as both a vasodilator and a potential fluid retention agent .
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
UNII
BB4UGO5K0D
Related CAS
60560-33-0 (anhydrous)
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
KEGG Target based Classification of Drugs
ABC transporters
ABCC subfamily
ABCC9(SUR2)/KCNJ11(KIR6.2) [HSA:10060 3767] [KO:K05033 K05004]
Pictograms

Irritant
Other CAS
Wikipedia
Clobenzepam








